Cas no 161765-88-4 ((4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate)

(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate structure
161765-88-4 structure
Product Name:(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate
Numero CAS:161765-88-4
MF:C22H24O7
MW:400.421767234802
CID:109818
PubChem ID:18665295
Update Time:2025-07-23

(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate
    • b-D-Galactopyranoside, ethyl4,6-O-(phenylmethylene)-, 2-benzoate
    • ETHYL 2-O-BENZOYL-4,6-O-BENZYLIDENE-BETA-D-GALACTOPYRANOSIDE
    • ETHYL 2-O-BENZOYL-4,6-O-BENZYLIDENE-β-D-GALACTOPYRANOSIDE
    • Ethyl 2-O-benzoyl-4,6-O-benzylidene-b-D-galactopyranoside
    • SCHEMBL7749466
    • [(4Ar,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
    • 161765-88-4
    • (4AR,6R,7R,8S,8AR)-6-ETHOXY-8-HYDROXY-2-PHENYL-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL BENZOATE
    • Inchi: 1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1
    • Chiave InChI: UQKSBSDJBOGBHB-PHEVYMEASA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]2[C@H]1COC(C1C=CC=CC=1)O2)O)OC(C1C=CC=CC=1)=O)OCC

Proprietà calcolate

  • Massa esatta: 400.15200
  • Massa monoisotopica: 400.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 529
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 83.4A^2
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.31±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 570.0±50.0 °C(Predicted)
  • PSA: 83.45000
  • LogP: 2.44850

(4aR,6R,7R,8S,8aR)-6-Ethoxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Biosynth
ME05403-10 g
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside
161765-88-4
10g
$82.58 2023-01-03
Biosynth
ME05403-25 g
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside
161765-88-4
25g
$158.81 2023-01-03
Biosynth
ME05403-50 g
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside
161765-88-4
50g
$285.86 2023-01-03
Biosynth
ME05403-100 g
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside
161765-88-4
100g
$495.50 2023-01-03
Biosynth
ME05403-250 g
Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside
161765-88-4
250g
$952.88 2023-01-03
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.